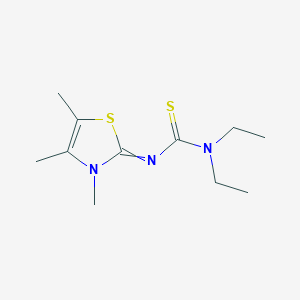![molecular formula C11H9N3O2 B14346173 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid CAS No. 90626-41-8](/img/structure/B14346173.png)
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid is a complex heterocyclic compound that belongs to the indole and imidazole families. These compounds are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid typically involves the construction of the indole and imidazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid can be compared with other similar compounds, such as:
Indole-2-carboxylic acid: Known for its role in synthesizing pharmaceuticals and agrochemicals.
Imidazole-4-carboxylic acid: Used in the development of antifungal and antiviral drugs.
7-Methylindole-2-carboxylic acid: Studied for its potential as a receptor antagonist in medicinal chemistry.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90626-41-8 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole-7-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-5-12-7-3-2-6-4-8(11(15)16)14-9(6)10(7)13-5/h2-4,14H,1H3,(H,12,13)(H,15,16) |
InChI Key |
GFOVZMJCEFFUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2NC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
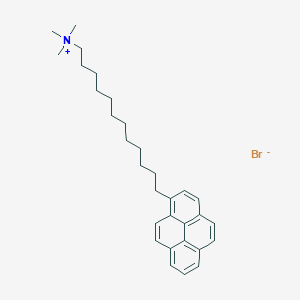

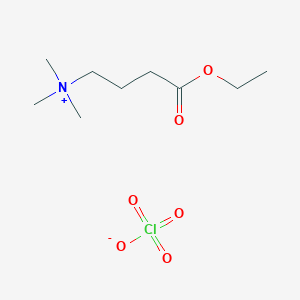
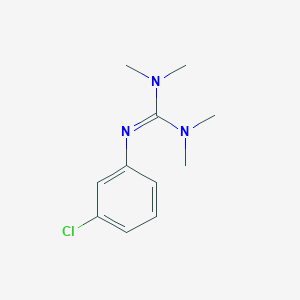
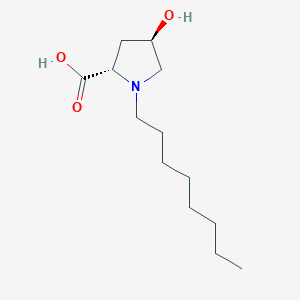

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)

